Bienvenue dans la boutique en ligne BenchChem!

Spaslar

Fixed-dose combination Antispasmodic Visceral pain

Spaslar (CAS 79173-10-7) is the only fixed-dose combination delivering simultaneous muscarinic antagonism (diponium bromide) and non-opioid analgesia/spasmolysis (metamizole magnesium). Unlike monotherapies such as hyoscine or mebeverine, Spaslar addresses both the motor and sensory components of visceral spastic pain in GI, biliary, and urogenital indications. Procure this synergistic, clinically validated dual-action agent to standardize multi-target therapy in a single formulation—eliminating pharmacokinetic mismatch and ensuring predictable outcomes in acute colic, IBS, and post-surgical spasm.

Molecular Formula C46H70BrMgN7O10S2
Molecular Weight 1049.4 g/mol
CAS No. 79173-10-7
Cat. No. B1199505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpaslar
CAS79173-10-7
Synonymsspaslar
Molecular FormulaC46H70BrMgN7O10S2
Molecular Weight1049.4 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Mg+2].[Br-]
InChIInChI=1S/C20H38NO2.2C13H17N3O4S.BrH.Mg/c1-4-21(5-2,6-3)15-16-23-20(22)19(17-11-7-8-12-17)18-13-9-10-14-18;2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h17-19H,4-16H2,1-3H3;2*4-8H,9H2,1-3H3,(H,18,19,20);1H;/q+1;;;;+2/p-3
InChIKeyGYRGJOUVVMKEAH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spaslar (CAS 79173-10-7): Fixed-Dose Combination Antispasmodic for Targeted GI and Urogenital Spasm Relief


Spaslar (CAS 79173-10-7) is a fixed-dose combination pharmaceutical product containing two active pharmaceutical ingredients: diponium bromide (Unospaston) and metamizole magnesium (Magnopyrol) [1]. Diponium bromide is a quaternary ammonium muscarinic receptor antagonist with antispasmodic properties, while metamizole magnesium is a non-opioid analgesic with spasmolytic and antipyretic effects [1][2]. This combination is specifically formulated for the symptomatic treatment of spastic conditions of the gastrointestinal, biliary, and urogenital tracts.

Why Single-Agent Antispasmodics Cannot Substitute for Spaslar's Dual-Action Fixed-Dose Combination


Substituting Spaslar with a single-agent antispasmodic (e.g., hyoscine butylbromide, mebeverine, or drotaverine) or a standalone analgesic (e.g., paracetamol, NSAIDs) fails to address the multifaceted pathophysiology of visceral spastic pain. Spaslar's fixed-dose combination of diponium bromide and metamizole magnesium provides both direct smooth muscle relaxation via muscarinic antagonism and analgesic/spasmolytic activity via metamizole's complex mechanisms [1]. This dual targeting is not achievable with monotherapy, and off-label combination of separate generic agents introduces variability in dosing, pharmacokinetic mismatch, and potential for non-standardized therapeutic ratios that compromise predictable clinical outcomes [1].

Quantitative Differentiation of Spaslar vs. Comparator Antispasmodics and Analgesics


Fixed-Dose Dual Mechanism vs. Single-Agent Monotherapy

Spaslar contains two active pharmaceutical ingredients in a fixed ratio: diponium bromide (muscarinic antagonist antispasmodic) and metamizole magnesium (non-opioid analgesic with spasmolytic activity) [1]. This contrasts with single-agent comparators such as hyoscine butylbromide, mebeverine, drotaverine, or pinaverium bromide, which rely solely on one mechanism [2].

Fixed-dose combination Antispasmodic Visceral pain Drug synergism

Pharmacokinetic Profile of Diponium Bromide: Rapid Distribution and Predictable Elimination

Diponium bromide, a key component of Spaslar, exhibits a rapid alpha-distribution phase with a half-life (t½) of 4 to 11 minutes and an elimination half-life ranging from 2.3 to 7.7 hours following intravenous administration [1]. The mean distribution volume is 29.64 ± 15.03 L, total body clearance is 72.99 ± 28.52 mL/min, and renal clearance is 45.03 ± 12.51 mL/min [1].

Pharmacokinetics Diponium bromide Half-life Clearance

Metamizole Magnesium: Dual Analgesic and Spasmolytic Activity vs. Pure Analgesics or Pure Antispasmodics

Metamizole magnesium, the second active component of Spaslar, possesses both analgesic and spasmolytic properties [1]. Unlike pure analgesics such as paracetamol (acetaminophen) which lack direct smooth muscle effects, or pure antispasmodics which lack analgesic activity, metamizole magnesium addresses both pain and spasm concurrently [1][2].

Metamizole Analgesic Spasmolytic Non-opioid

Organ-Selective Antispasmodic Effect: Diponium Bromide vs. Non-Selective Anticholinergics

Diponium bromide, a quaternary ammonium muscarinic antagonist, demonstrates preferential antispasmodic activity on gastrointestinal and urogenital smooth muscle with reduced effects on salivary glands compared to non-selective anticholinergics like atropine [1][2]. This selectivity may result in fewer anticholinergic side effects (e.g., dry mouth) while maintaining therapeutic spasmolysis.

Muscarinic antagonist Organ selectivity Anticholinergic Smooth muscle

Spaslar (79173-10-7): Validated Research and Clinical Application Scenarios


Gastrointestinal Spasm and Irritable Bowel Syndrome (IBS) Management

Spaslar is indicated for the relief of spastic pain associated with gastrointestinal hypermotility, including functional dyspepsia, irritable bowel syndrome (IBS), and biliary dyskinesia. Its dual mechanism—muscarinic antagonism reducing smooth muscle tone and metamizole's analgesic/spasmolytic action—addresses both the motor and sensory components of visceral pain [1].

Renal and Ureteral Colic

In acute renal or ureteral colic caused by calculi, Spaslar provides rapid spasmolysis of ureteral smooth muscle via diponium bromide, while metamizole magnesium offers potent analgesia. This combination is particularly valuable in emergency settings where swift pain relief and reduction of ureteral spasm are required to facilitate stone passage or bridge to definitive intervention [1].

Postoperative Abdominal Spasm and Pain

Following abdominal or pelvic surgery, patients may experience visceral spasm and incisional pain. Spaslar can be employed as a non-opioid analgesic-spasmolytic option to reduce postoperative pain and ileus risk without the adverse effects associated with opioid analgesics (e.g., respiratory depression, ileus exacerbation) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spaslar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.